molecular formula C14H16INO5 B13152295 (S)-Dimethyl 2-(4-iodobenzamido)pentanedioate

(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate

Cat. No.: B13152295
M. Wt: 405.18 g/mol
InChI Key: GUIAUTJTUAVNMG-NSHDSACASA-N
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Description

(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an iodinated benzamido group attached to a pentanedioate backbone, making it a valuable molecule for studying biochemical interactions and developing therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Dimethyl 2-(4-iodobenzamido)pentanedioate typically involves a multi-step process. One common method starts with the preparation of the iodinated benzamido precursor, which is then coupled with a pentanedioate derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the iodine atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamido compounds .

Scientific Research Applications

(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate protein-ligand interactions and enzyme activity.

    Medicine: It serves as a precursor for developing radiolabeled compounds for imaging and therapeutic purposes, particularly in cancer research.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-Dimethyl 2-(4-iodobenzamido)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated benzamido group plays a crucial role in binding to these targets, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate is unique due to its specific structural features, such as the iodinated benzamido group and the pentanedioate backbone. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable tool in various research fields .

Properties

Molecular Formula

C14H16INO5

Molecular Weight

405.18 g/mol

IUPAC Name

dimethyl (2S)-2-[(4-iodobenzoyl)amino]pentanedioate

InChI

InChI=1S/C14H16INO5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,16,18)/t11-/m0/s1

InChI Key

GUIAUTJTUAVNMG-NSHDSACASA-N

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)I

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

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